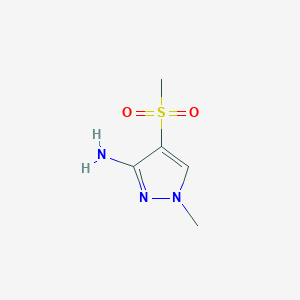
3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridine carboxamides and has a molecular formula of C14H18BrFN2O.
Applications De Recherche Scientifique
3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide has shown promising results in various scientific research applications. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to have potent activity against several cancer cell lines, making it a potential candidate for anticancer drug development. Additionally, it has also shown activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The exact mechanism of action of 3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide have been studied extensively. It has been found to induce apoptosis or programmed cell death in cancer cells, leading to their death. Additionally, it has also been found to inhibit the growth and proliferation of bacteria by disrupting their cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide in lab experiments is its potent activity against cancer cells and bacteria. This makes it a valuable tool in the development of new drugs for the treatment of these diseases. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide. One of the primary areas of research is in the development of new drugs for the treatment of cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which may lead to improved yields and purity.
Méthodes De Synthèse
The synthesis of 3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide can be achieved through a multi-step process involving the reaction of 3-bromo-6-fluoropyridine-2-carboxylic acid with pentylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with acetic anhydride to obtain the final product in good yield and purity.
Propriétés
IUPAC Name |
3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O/c1-2-3-4-7-14-11(16)10-8(12)5-6-9(13)15-10/h5-6H,2-4,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENOZYSOLYBNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CC(=N1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)
![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)
phenyl]ethylidene})amine](/img/structure/B2952951.png)



![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952959.png)

![Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2952961.png)
![3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2952963.png)
amine](/img/structure/B2952964.png)
